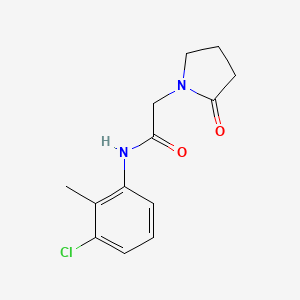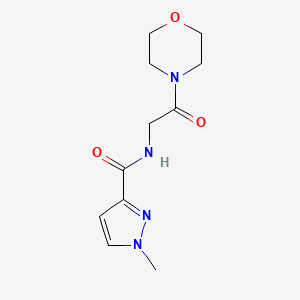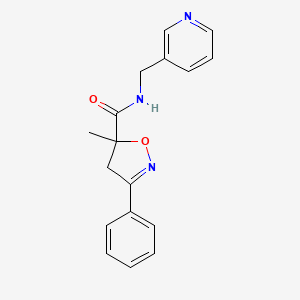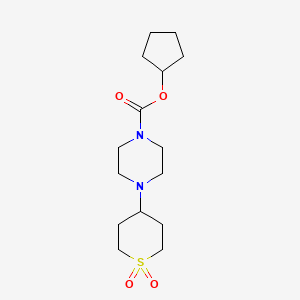
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMA, is a chemical compound that has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase and the modulation of the immune response. Histone deacetylase is an enzyme that plays a role in gene expression and is often overexpressed in cancer cells. By inhibiting this enzyme, this compound may help to prevent the growth and spread of cancer cells. Additionally, this compound may modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, this compound has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound in cancer, inflammation, and neurological disorders. Another area of research could focus on developing more soluble forms of this compound to improve its administration in lab experiments. Finally, clinical trials could be conducted to investigate the safety and efficacy of this compound in humans for therapeutic applications.
合成方法
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized through the reaction of 3-chloro-2-methylbenzoyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of the enzyme histone deacetylase, which plays a role in the development and progression of cancer. Inflammation research has also shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-10(14)4-2-5-11(9)15-12(17)8-16-7-3-6-13(16)18/h2,4-5H,3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPBMHWBCPOEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)

![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)